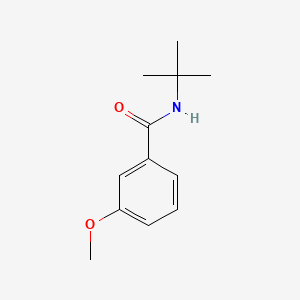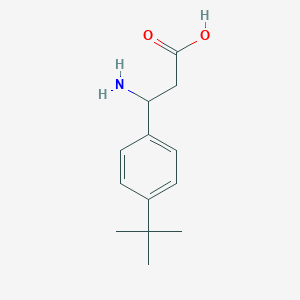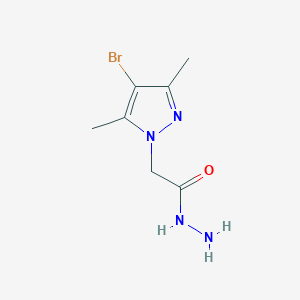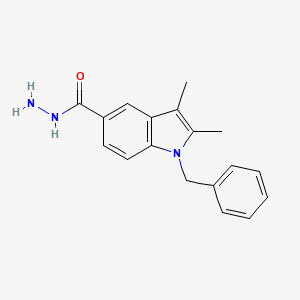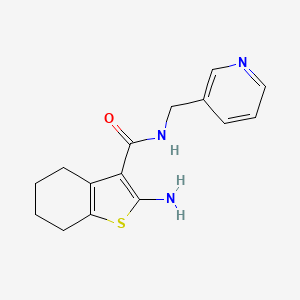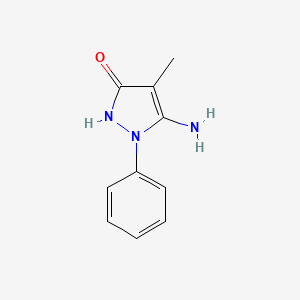
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one and its derivatives often involves multi-component reactions, highlighting the efficiency and atom economy of these methods. For example, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, potent anticancer agents, were synthesized via a one-pot, four-component condensation reaction using ionic liquid [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).
Molecular Structure Analysis
The molecular and crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was established using X-ray diffraction, revealing the predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring (Kimura, Okabayashi, & Yasuoka, 1984).
Chemical Reactions and Properties
The compound participates in various chemical reactions leading to the formation of new derivatives with interesting properties. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which showed excellent biocidal properties in some cases, demonstrate the compound's versatility in chemical synthesis (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one derivatives have been studied through various spectroscopic and crystallographic investigations. For example, the study of Schiff base ligands derived from this compound used elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of study for understanding the compound's potential applications. Synthesis, structural tautomerism, and the crystal structure of Schiff bases from 4-acylpyrazolone have been investigated, revealing insights into the compound's chemical behavior and interactions (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is involved in various chemical synthesis processes. Nazarenko et al. (2008) investigated its reaction with activated lactams, leading to the formation of cyclic enamines and other derivatives Nazarenko, Bova, Polovinko, & Tolmachev, 2008. This compound's crystal and molecular structure have been determined by X-ray diffraction, as discussed by Kimura (1986), providing insights into its tautomeric forms in solid state Kimura, 1986.
Corrosion Inhibition
The compound shows potential in corrosion inhibition applications. Abdel Hameed et al. (2020) explored its derivatives for corrosion inhibition on C-steel surfaces in acidic environments, highlighting its effectiveness in preventing material degradation Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020.
Antiproliferative and Antimicrobial Activities
Certain derivatives of this compound have been studied for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized complexes incorporating this structure, which showed dose-dependent decrease in cell proliferation in melanoma cell lines Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006. Additionally, Schiff base compounds derived from this chemical have shown antibacterial activities, as reported by Liu et al. (2012) Liu, Chen, Yan, Huang, & Xiong, 2012.
Dyeing and Fluorescent Properties
Bagdatli and Ocal (2012) investigated azo and bisazo dyes derived from 5-pyrazolones, including this compound, for dyeing and biological properties Bagdatli & Ocal, 2012. Additionally, Asiri et al. (2018) synthesized a fluorescent chemosensor using a derivative for selective detection of Al3+ ions, demonstrating its utility in sensing applications Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURCNSBVAESQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

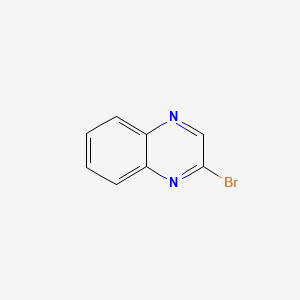
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)
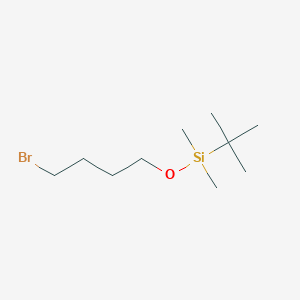

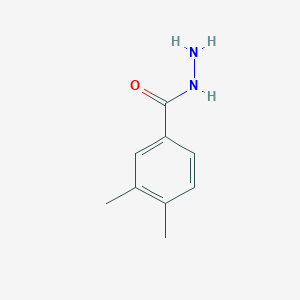
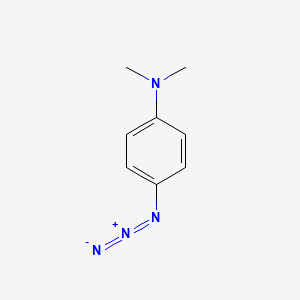
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)

